molecular formula C25H19ClN6O3 B2803082 2-(3-chlorophenyl)-5-methyl-7-(4-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538343-45-2

2-(3-chlorophenyl)-5-methyl-7-(4-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2803082
CAS No.: 538343-45-2
M. Wt: 486.92
InChI Key: BVRANQNTKHOVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorophenyl)-5-methyl-7-(4-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a sophisticated chemical scaffold designed for probing intracellular signaling pathways, with a primary research focus on the inhibition of protein kinases. The [1,2,4]triazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, known for its ability to act as a ATP-competitive inhibitor by mimicking the purine ring of ATP within the kinase's catalytic binding site source . The specific substitution pattern on this molecule—featuring the 3-chlorophenyl, 4-nitrophenyl, and N-phenylcarboxamide moieties—is engineered to enhance binding affinity and selectivity towards specific kinase targets, making it a valuable tool for structure-activity relationship (SAR) studies. Its main research applications include the development of targeted therapeutics for oncology, where aberrant kinase activity is a hallmark of cancer progression source . Researchers utilize this compound to elucidate novel mechanisms of kinase regulation, to validate new targets in cell-based assays, and to serve as a lead compound for the synthesis of more potent and selective analogs. The presence of the nitrophenyl group also provides a handle for further chemical modification or for use in bioconjugation and probe development, expanding its utility in chemical biology. This compound is intended for use in rigorous in vitro biochemical and cellular research to advance the understanding of kinase-driven diseases.

Properties

IUPAC Name

2-(3-chlorophenyl)-5-methyl-7-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN6O3/c1-15-21(24(33)28-19-8-3-2-4-9-19)22(16-10-12-20(13-11-16)32(34)35)31-25(27-15)29-23(30-31)17-6-5-7-18(26)14-17/h2-14,22H,1H3,(H,28,33)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRANQNTKHOVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-chlorophenyl)-5-methyl-7-(4-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on existing literature.

Synthesis

The synthesis of the compound typically involves multi-step reactions starting from simpler precursors. The specific synthetic route includes the formation of the triazolo-pyrimidine core through cyclization reactions involving various aromatic amines and nitro-substituted phenyl groups. Characterization techniques such as NMR and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that triazolo derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(3-chlorophenyl)-5-methyl-7-(4-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have shown effectiveness against various bacterial strains. A study highlighted that benzothioate derivatives derived from triazoles exhibited good antibacterial activity against pathogenic bacteria compared to standard antibiotics .

Antioxidant Properties

Triazolopyrimidines are also recognized for their antioxidant capabilities. Compounds within this class have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation. The antioxidant activity is often attributed to the presence of electron-donating substituents on the aromatic rings .

Anticholinesterase Activity

Recent studies have focused on compounds with dual-target mechanisms for treating neurodegenerative diseases such as Alzheimer’s disease. Notably, triazolopyrimidine derivatives have been found to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's pathology. The most potent derivatives exhibited micromolar IC50 values, indicating strong inhibitory effects . The structural analysis revealed that these compounds interact with both the catalytic and peripheral sites of AChE.

Case Studies

  • Alzheimer's Disease Therapeutics : A study synthesized a series of triazolopyrimidine derivatives and evaluated their AChE inhibition alongside antioxidant activity. One compound demonstrated an IC50 value of 1.32 μM against AChE and significant antioxidant effects .
  • Antimicrobial Screening : Another investigation assessed various triazole derivatives for their antibacterial properties. Compounds similar in structure to 2-(3-chlorophenyl)-5-methyl-7-(4-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness .

Structure-Activity Relationship (SAR)

The biological activity of triazolopyrimidine compounds is influenced by their molecular structure. Substituents such as nitro and chloro groups on the aromatic rings enhance biological efficacy by modulating electronic properties and steric hindrance. For example:

SubstituentEffect on Activity
Nitro groupIncreases AChE inhibition
Chlorine atomEnhances antimicrobial properties
Methyl groupModulates antioxidant capacity

Scientific Research Applications

Biological Activities

The compound has been investigated for its diverse biological properties, including:

  • Anticancer Activity :
    • Triazolopyrimidines have been reported to exhibit selective inhibition against various cancer cell lines. Research indicates that derivatives of this compound may function as effective inhibitors of specific kinases involved in tumor growth and proliferation .
  • Antimicrobial Properties :
    • Studies have demonstrated that triazolo[1,5-a]pyrimidines possess antimicrobial activity against a range of pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria .
  • Antiviral Effects :
    • There is emerging evidence suggesting that compounds within this class may exhibit antiviral properties, potentially targeting viral replication mechanisms .

Table 1: Summary of Therapeutic Applications

Application TypeDescription
Cancer Therapy Inhibition of specific kinases related to cancer progression
Antimicrobial Agents Effective against various bacterial strains
Antiviral Agents Potential efficacy against viral infections

Case Studies

  • Inhibition of Kinases :
    • A study highlighted the role of triazolo[1,5-a]pyrimidine derivatives in inhibiting c-Met kinase, which is implicated in various cancers. The compound demonstrated an IC50 value indicating potent inhibition of this target .
  • Antimicrobial Testing :
    • A series of tests were conducted to evaluate the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups .
  • Antiviral Research :
    • Preliminary studies have suggested that modifications to the triazolo[1,5-a]pyrimidine structure can enhance antiviral activity against influenza viruses, warranting further investigation into structure-activity relationships .

Comparison with Similar Compounds

Comparison with Structural Analogues

Physicochemical Properties

Melting Points

Methoxylated derivatives (e.g., 5j, 5i) exhibit higher melting points (280–320°C) compared to halogenated or alkylated analogues, likely due to enhanced intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) from polar substituents . The target compound’s 4-nitrophenyl group may further elevate its melting point, though experimental data are unavailable.

Spectroscopic Data
  • 13C NMR : In 5i (4-FPh), the carbonyl carbon resonates at δ 168.14 ppm, while methoxy carbons in 5j (3,4,5-(OMe)3Ph) appear at δ 56.39–60.48 ppm . The target compound’s 3-chlorophenyl and 4-nitrophenyl groups would likely downshift aromatic carbons due to electron withdrawal.
  • HRMS : Analogue 5j shows a mass of 453.1677 ([M+H]+), consistent with its molecular formula (C25H28N6O4). The target compound’s molecular weight is expected to be higher due to nitro and chloro substituents .

Electronic and Steric Effects

  • Steric Effects : Bulkier substituents (e.g., 3,4,5-(OMe)3Ph in 5j) reduce yields due to hindered access to reactive sites, whereas smaller groups (e.g., 4-FPh in 5i) improve synthetic efficiency .

Q & A

Q. What are the optimal synthetic routes for preparing this compound with high purity and yield?

  • Methodological Answer : The synthesis of triazolo-pyrimidine derivatives typically involves multi-step condensation and cyclization reactions. Key steps include:
  • Cyclocondensation : Use of formic acid under reflux (10–12 hours) to promote cyclization of intermediate precursors, as demonstrated in related triazolo-pyrimidine syntheses .
  • Additive Optimization : Incorporating catalysts like iodine or Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency and yield, as shown in protocols for analogous compounds .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of nitro-substituted intermediates, critical for the 4-nitrophenyl group in this compound .
    Post-synthesis, purification via recrystallization (ethanol or ethyl acetate) is recommended to achieve >95% purity.

Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?

  • Methodological Answer : Structural validation requires a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing 3-chlorophenyl and 4-nitrophenyl groups) and assess regioselectivity .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical values).
  • X-ray Crystallography : For unambiguous determination of bond angles and spatial arrangement, particularly critical for nitro-group orientation and triazole-pyrimidine fusion .
    Purity can be assessed via HPLC (≥98% purity threshold) using a C18 column and acetonitrile/water mobile phase .

Q. What are the key structural features influencing reactivity and biological interactions?

  • Methodological Answer : The compound’s bioactivity is governed by:
  • Electron-Withdrawing Groups : The 4-nitrophenyl moiety enhances electrophilicity, potentially improving binding to enzymatic targets (e.g., kinases or proteases) .
  • Chlorophenyl Substituent : The 3-chlorophenyl group contributes to lipophilicity, impacting membrane permeability in cellular assays .
  • Triazolo-Pyrimidine Core : The fused heterocycle provides π-stacking interactions with biological targets, as observed in similar compounds with antiviral activity .
    Computational modeling (e.g., molecular docking) can predict binding modes to prioritize experimental validation .

Advanced Research Questions

Q. How can contradictory results in biological activity assays be systematically addressed?

  • Methodological Answer : Contradictions often arise from assay variability or compound stability issues. Mitigation strategies include:
  • Orthogonal Assays : Validate initial findings using disparate methods (e.g., fluorescence-based vs. radiometric assays) .
  • Stability Testing : Monitor compound degradation under assay conditions (e.g., pH, temperature) via LC-MS to rule out false negatives .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to distinguish true activity from artifacts .
    For example, if a kinase inhibition assay shows inconsistency, repeat the test with pre-incubated enzyme-compound mixtures to assess time-dependent effects .

Q. What strategies enhance target selectivity while minimizing off-target effects during substituent modification?

  • Methodological Answer : Rational design approaches include:
  • Bioisosteric Replacement : Substitute the 4-nitrophenyl group with a 4-cyanophenyl moiety to maintain electron-withdrawing properties while reducing metabolic liability .
  • Steric Shielding : Introduce methyl or methoxy groups at meta positions on the phenyl rings to block off-target binding pockets .
  • Fragment-Based Screening : Use truncated analogs (e.g., without the carboxamide group) to identify critical pharmacophores for selectivity .
    Parallel synthesis and SAR analysis (e.g., IC₅₀ comparisons across 10–20 derivatives) can identify optimal substitutions .

Q. How do solvent polarity and temperature variations impact regioselectivity in cyclization steps?

  • Methodological Answer : Regioselectivity in triazolo-pyrimidine formation is highly solvent- and temperature-dependent:
  • Polar Solvents (e.g., DMF) : Favor cyclization at the N1 position of the pyrimidine ring due to stabilization of transition states .
  • Non-Polar Solvents (e.g., toluene) : May lead to competing pathways, generating undesired regioisomers .
  • Temperature Control : Reactions conducted at 80–100°C optimize kinetics for the desired pathway, while higher temperatures (>110°C) promote side reactions .
    Monitoring via TLC or in-situ FTIR can detect intermediate formation and guide real-time adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.